

Unveiling the Molecular Interaction: A Technical Guide to AB131 and the Rv2172c Enzyme

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Compound of Interest

Compound Name: AB131

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This technical guide provides an in-depth analysis of the interaction between the compound **AB131** and the *Mycobacterium tuberculosis* enzyme Rv2172c. The following sections detail the quantitative data, experimental methodologies, and relevant biological pathways associated with this interaction, offering a comprehensive resource for researchers in the field of tuberculosis drug development.

Quantitative Analysis of the AB131-Rv2172c Interaction

The interaction between **AB131** and the Rv2172c enzyme has been characterized by strong binding affinity and significant enzymatic inhibition. Furthermore, **AB131** demonstrates a synergistic effect when combined with the anti-tubercular drug para-aminosalicylic acid (PAS). A summary of the key quantitative data is presented below.

Parameter	Value	Method	Reference
Binding Affinity (Kd)	0.02 μ M	Microscale Thermophoresis (MST)	[1][2]
Enzyme Inhibition	67%	In vitro enzyme activity assay	[1][2]

Table 1: Binding Affinity and Enzyme Inhibition of **AB131** against Rv2172c. This table summarizes the key quantitative metrics defining the interaction between **AB131** and the Rv2172c enzyme.

Mycobacterial Strain	Fractional Inhibitory Concentration Index (FICI)	Interpretation	Reference
M. smegmatis MC2 155	0.257	Synergism	[1]
M. tuberculosis H37Rv	0.488	Synergism	[1]
M. bovis BCG-Pasteur	0.161	Synergism	[1]

Table 2: Synergistic Activity of **AB131** with Para-Aminosalicylic Acid (PAS). This table presents the Fractional Inhibitory Concentration Index (FICI) values from checkerboard assays, indicating a synergistic relationship between **AB131** and PAS against various mycobacterial strains. An FICI value ≤ 0.5 is indicative of synergism.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the interaction between **AB131** and Rv2172c.

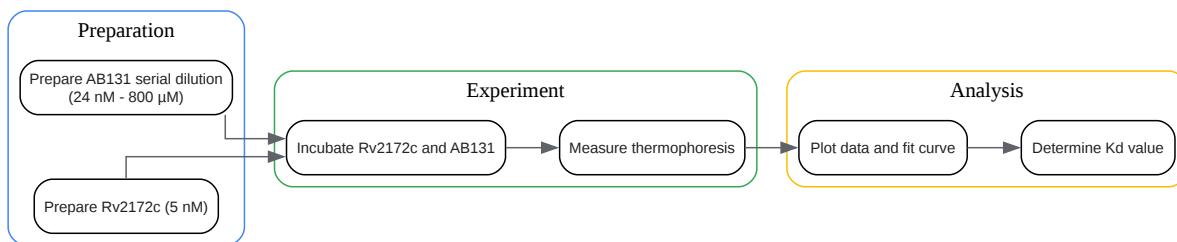
Microscale Thermophoresis (MST) for Binding Affinity Determination

Microscale thermophoresis was employed to quantify the binding affinity between **AB131** and the Rv2172c enzyme.

Protocol:

- Protein Preparation: Recombinant Rv2172c protein was expressed and purified. The final concentration of the protein was kept constant at 5 nM.[\[1\]](#)[\[2\]](#)

- Ligand Preparation: A serial dilution of the compound **AB131** was prepared, with concentrations ranging from 24 nM to 800 μ M.[1][2]
- Incubation: The labeled Rv2172c protein was mixed with the different concentrations of **AB131** and incubated to allow for binding to reach equilibrium.
- MST Measurement: The samples were loaded into capillaries, and the thermophoretic movement of the labeled protein was measured using an MST instrument.
- Data Analysis: The change in thermophoresis was plotted against the logarithm of the ligand concentration. The dissociation constant (K_d) was determined by fitting the resulting binding curve to a sigmoidal dose-response model.[1][2]



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Figure 1. Workflow for MST-based binding affinity determination.

In Vitro Enzyme Activity Assay

The inhibitory effect of **AB131** on the enzymatic activity of Rv2172c was determined using an in vitro assay.

Protocol:

- Reaction Mixture: A reaction mixture containing the purified Rv2172c enzyme, its substrate (5,10-methylenetetrahydrofolate), and the cofactor NADH was prepared.

- Inhibitor Addition: Compound **AB131** was added to the reaction mixture at a fixed concentration. A control reaction without **AB131** was run in parallel.[1][2]
- Reaction Initiation and Incubation: The reaction was initiated and allowed to proceed for a defined period under optimal temperature and pH conditions.
- Quantification of Product: The amount of product (5-methyltetrahydrofolate) formed was quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).
- Calculation of Inhibition: The percentage of enzyme inhibition was calculated by comparing the enzyme activity in the presence of **AB131** to the activity in the control reaction.

Checkerboard Interaction Assay

The synergistic effect of **AB131** and PAS was evaluated using a checkerboard assay.

Protocol:

- Drug Dilutions: Serial dilutions of **AB131** and PAS were prepared in a 96-well microtiter plate format. The concentrations of **AB131** were varied along the rows, and the concentrations of PAS were varied along the columns.
- Bacterial Inoculation: Each well was inoculated with a standardized suspension of the mycobacterial strain to be tested (*M. smegmatis*, *M. tuberculosis*, or *M. bovis BCG*).
- Incubation: The plates were incubated under appropriate conditions for mycobacterial growth.
- Determination of MIC: The minimum inhibitory concentration (MIC) of each drug alone and in combination was determined by visual inspection for bacterial growth.
- Calculation of FICI: The Fractional Inhibitory Concentration Index (FICI) was calculated using the following formula: $FICI = (\text{MIC of drug A in combination} / \text{MIC of drug A alone}) + (\text{MIC of drug B in combination} / \text{MIC of drug B alone})$.
- Interpretation: The FICI value was used to determine the nature of the interaction: synergism ($FICI \leq 0.5$), additive ($0.5 < FICI \leq 1$), indifference ($1 < FICI \leq 4$), or antagonism ($FICI > 4$).[1]

Signaling Pathway and Mechanism of Action

Rv2172c is a crucial enzyme in the folate metabolism pathway of *Mycobacterium tuberculosis*. It functions as a 5,10-methylenetetrahydrofolate reductase (MTHFR), which is essential for the de novo biosynthesis of methionine.[\[3\]](#)[\[4\]](#)[\[5\]](#)

The enzyme catalyzes the reduction of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. This reaction is a critical step in one-carbon metabolism, providing the methyl group for the conversion of homocysteine to methionine.[\[1\]](#)[\[3\]](#) Methionine is an essential amino acid required for protein synthesis and other vital cellular processes.

AB131 is a potent inhibitor of Rv2172c.[\[1\]](#)[\[2\]](#) Molecular docking studies suggest that **AB131** fits into the NADH binding pocket of the enzyme, thereby preventing the binding of the natural cofactor and inhibiting the enzyme's catalytic activity.[\[1\]](#)[\[2\]](#) By inhibiting Rv2172c, **AB131** disrupts the folate pathway, leading to a depletion of methionine. This disruption does not directly kill the bacteria but sensitizes them to other drugs that target the folate pathway, such as para-aminosalicylic acid (PAS).

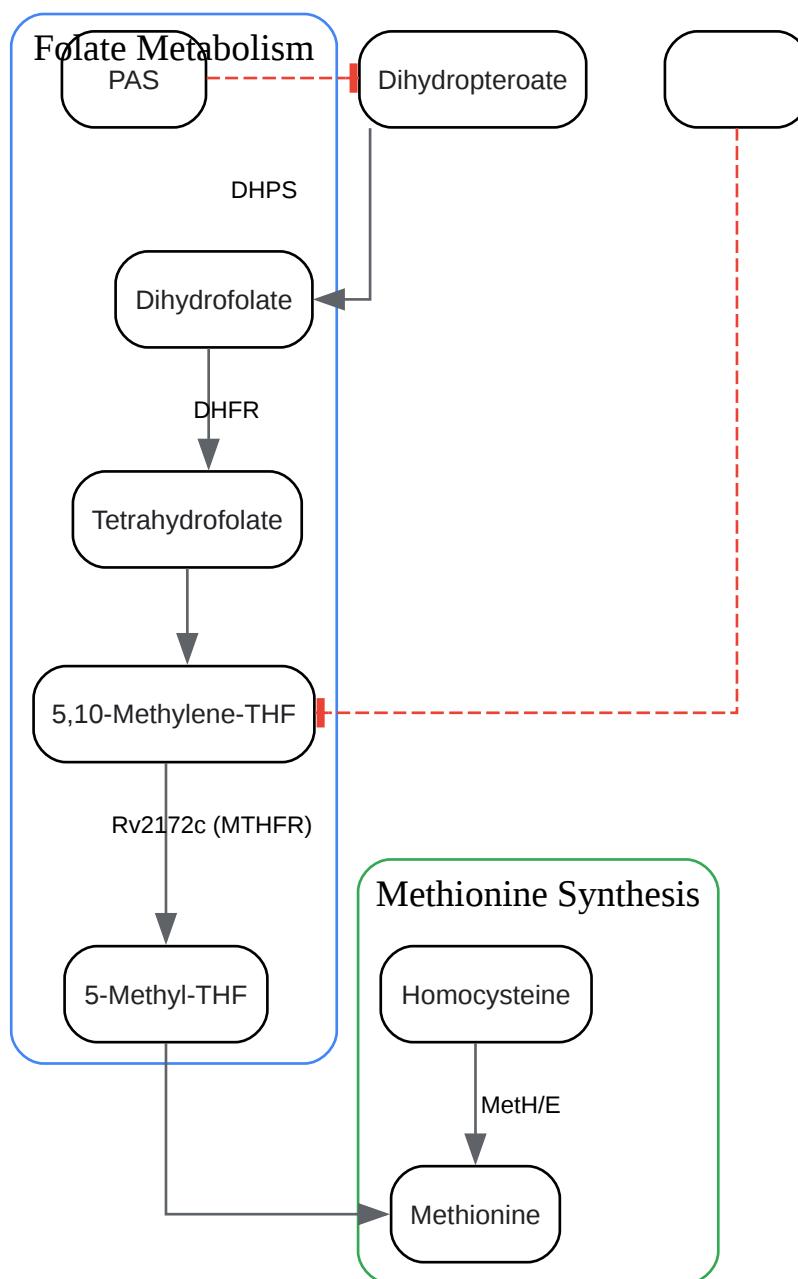
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Figure 2. Simplified folate and methionine synthesis pathway in *M. tuberculosis*, highlighting the points of inhibition by **AB131** and PAS.

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References

- 1. Identification of a Potential Antimycobacterial Drug Sensitizer Targeting a Flavin-Independent Methylenetetrahydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The T120P or M172V mutation on rv2172c confers high level para-aminosalicylic acid resistance in *Mycobacterium tuberculosis* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. tandfonline.com [tandfonline.com]
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